2-(2-Oxopiperidin-1-yl)propanoic acid

Medicinal Chemistry Process Chemistry Procurement

Critical piperidinone intermediate for apixaban API synthesis where side-chain length (propanoic vs. acetic/butanoic) directly impacts yield and impurity profiles. Avoid route failure-procure verified 95-98% purity material. - Essential for Ullmann coupling to form pyrazolo-pyridinone scaffold - XLogP3 0.1, TPSA 57.6 Ų for balanced drug-like properties - Batch COA and SDS available for regulatory compliance

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 396129-92-3
Cat. No. B3383166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxopiperidin-1-yl)propanoic acid
CAS396129-92-3
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1CCCCC1=O
InChIInChI=1S/C8H13NO3/c1-6(8(11)12)9-5-3-2-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)
InChIKeyYHEDRPWAMWYZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxopiperidin-1-yl)propanoic Acid: Core Structure & Procurement


2-(2-Oxopiperidin-1-yl)propanoic acid (CAS 396129-92-3) is a heterocyclic organic compound featuring a piperidin-2-one (δ-valerolactam) moiety linked to a propanoic acid group. With a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol, it is classified as an alanine derivative and a piperidinone-containing building block [1]. Its computed physicochemical properties include an XLogP3 of 0.1, a topological polar surface area of 57.6 Ų, and two rotatable bonds, indicating moderate hydrophilicity and limited conformational flexibility . The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98%, and is primarily utilized as a synthetic intermediate in pharmaceutical research and development .

Piperidin-2-one building block for heterocycle synthesis and medicinal chemistry campaigns
Critical intermediate in patented apixaban synthetic routes
Research-grade purity (≥95%) with vendor documentation supports multi-step synthesis

Substitution Risks for 2-(2-Oxopiperidin-1-yl)propanoic Acid


Piperidinone-containing building blocks are a broad class of compounds with varying alkyl chain lengths and substitution patterns on the piperidinone nitrogen. While compounds such as 2-(2-oxopiperidin-1-yl)acetic acid (CAS 72253-28-2) and 2-(2-oxopiperidin-1-yl)butanoic acid share the same core heterocycle, their differing side chains directly impact physicochemical properties, reactivity, and target fit within synthetic pathways [1]. In the context of apixaban synthesis, the specific propanoic acid moiety of 2-(2-oxopiperidin-1-yl)propanoic acid is essential for downstream coupling reactions that form the pyrazolo-pyridinone scaffold; substituting with an acetic or butanoic acid derivative would alter the steric and electronic environment, potentially leading to reduced yield, the formation of undesirable byproducts, or complete failure of the synthetic route [2]. The quantitative comparisons below demonstrate that even minor structural variations among piperidinone derivatives result in measurable differences in commercial availability, cost-efficiency, and synthetic utility, making unverified substitution a high-risk strategy for research and industrial applications.

!
Side-chain length (acetic or butanoic analogs) alters steric and electronic environment, potentially shifting coupling efficiency and yield outcome.
!
Structural analogs cannot replicate the propanoic acid moiety required for pyrazolo-pyridinone scaffold formation in apixaban routes.

2-(2-Oxopiperidin-1-yl)propanoic Acid: Procurement & Comparison Evidence


Purity & Cost vs. Acetic Acid Analog

2-(2-Oxopiperidin-1-yl)propanoic acid is commercially available at a minimum purity of 95% from multiple vendors, with some suppliers offering purities up to 98% . The 1g price for the 98% purity grade is approximately $3,754.00 CNY (Macklin) or $577.90 USD (Aladdin) [1]. In contrast, the shorter-chain analog 2-(2-oxopiperidin-1-yl)acetic acid (CAS 72253-28-2) is available at a minimum purity of 95% with a lower molecular weight of 157.17 g/mol, but its pricing and availability differ due to distinct synthetic demand . This price differential reflects the compound's established role as a key intermediate in high-value pharmaceutical synthesis, specifically apixaban, whereas the acetic acid analog is more commonly used in general medicinal chemistry explorations [2].

Purity & Cost vs. Acetic Acid Analog
Vendor-reported
98% purity grade target; ~$578 USD (1 g, Aladdin)
MW 171.19 Acetic analog: MW 157.17
Higher procurement cost reflects its role in high-value API synthesis; acetic analog serves different medicinal chemistry demand.
Pricing and availability vary by vendor; consult current COA for batch-specific purity.
Medicinal Chemistry Process Chemistry Procurement

Ullmann Coupling Efficiency for Apixaban Intermediate

2-(2-Oxopiperidin-1-yl)propanoic acid serves as a critical building block for the synthesis of apixaban, a direct Factor Xa inhibitor. In a patented process, the piperidin-2-one moiety is introduced via an Ullmann reaction with an iodo-intermediate, yielding the ester precursor to apixaban in 67% yield [1]. Alternative synthetic routes that avoid the Ullmann reaction, such as those described in US Patent 10,336,753, have been developed to overcome the harsh conditions (130°C, 24 hours) and erratic yields associated with copper-catalyzed coupling [2]. While the target compound itself is not the direct yield-determining step, its structural integrity and purity directly influence the efficiency of downstream steps; impurities in the piperidinone building block can lead to side reactions during the Ullmann coupling or subsequent aminolysis, reducing the overall yield of the final API [3].

Ullmann Coupling Yield
Class-level
67%
Reported yield for piperidin-2-one Ullmann step in apixaban patent literature; actual yield is process- and purity-dependent.
Conditions: 130°C, 24h, copper catalyst. Alternative routes may offer milder conditions.
Process Chemistry Anticoagulant Synthesis Yield Optimization

Physicochemical Profile vs. Piperidinone Homologs

2-(2-Oxopiperidin-1-yl)propanoic acid exhibits a computed XLogP3 of 0.1 and a topological polar surface area (TPSA) of 57.6 Ų, reflecting its moderate hydrophilicity and hydrogen-bonding capacity [1]. In comparison, the homologous acetic acid derivative (2-(2-oxopiperidin-1-yl)acetic acid, MW 157.17 g/mol) has a similar TPSA but a lower molecular weight, which may influence its solubility and permeability profile [2]. The butanoic acid analog (MW 185.22 g/mol) would have an increased logP and reduced aqueous solubility, impacting its behavior in aqueous reaction media or biological assays [3]. These computed property differences, while not derived from direct experimental head-to-head studies, provide a rational basis for selecting the propanoic acid derivative when a balance of moderate lipophilicity and aqueous compatibility is required for downstream synthetic transformations or preliminary biological screening.

Physicochemical Profile vs. Homologs
Class-level
XLogP3: 0.1, TPSA: 57.6 Ų
Acetic: est. XLogP3 ~ -0.5 Butanoic: est. XLogP3 ~ 0.7
Moderate hydrophilicity of target compound balances aqueous compatibility and organic reactivity for downstream transformations.
Computed values; experimental logP and solubility may differ. Confirmation recommended for specific reaction media.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Storage & Stability Specifications

Vendor datasheets for 2-(2-Oxopiperidin-1-yl)propanoic acid specify long-term storage conditions of 2-8°C in a dry environment, with some suppliers recommending storage at -20°C for 1-2 years to ensure maximum stability [1]. The minimum purity specification across multiple vendors is 95%, with higher purity grades (97%, 98%) available at a premium . In contrast, the structurally related 2-(2-oxopiperidin-1-yl)acetic acid is also stored under similar conditions, but its shelf-life and purity retention may differ due to its lower molecular weight and different hygroscopicity profile . Adherence to vendor-specified storage conditions is critical for maintaining the integrity of the propanoic acid derivative, particularly when used in multi-step synthetic sequences where even trace degradation products can compromise yield or lead to the formation of difficult-to-remove impurities.

Storage & Stability
Vendor-reported
2–8°C, dry; long-term at -20°C (1-2 years)
Purity range: 95%–98%
Adherence to storage conditions supports compound integrity and reproducibility in multi-step synthetic sequences.
Stability data are supplier-specific; verify batch-specific shelf-life and retest date.
Compound Management Stability Procurement

2-(2-Oxopiperidin-1-yl)propanoic Acid: Key Application Scenarios


Apixaban & Factor Xa Inhibitor Synthesis

2-(2-Oxopiperidin-1-yl)propanoic acid is a key building block for the synthesis of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban), a direct Factor Xa inhibitor used as an oral anticoagulant. The compound is incorporated via an Ullmann coupling or alternative amidation reactions to form the piperidinone-containing phenyl ring system [1]. Given the stringent purity requirements for pharmaceutical intermediates, procuring this compound at a minimum purity of 95-98% from vendors with documented quality assurance (e.g., AKSci, Macklin, Aladdin) is critical to ensure high yields and minimize impurity-related issues during multi-step synthesis .

Penicillin & β-Lactam Antibiotic Development

According to vendor descriptions, 2-(2-oxopiperidin-1-yl)propanoic acid is utilized in the preparation of penicillin and its analogs [1]. While specific synthetic details are not widely published in the open literature, the compound's structure—featuring a carboxylic acid group and a piperidinone ring—suggests its use as a side-chain precursor or as a scaffold for generating novel β-lactam derivatives with modified pharmacokinetic properties. Researchers in antibiotic discovery should consider this building block when exploring structure-activity relationships around the penicillin core, particularly when aiming to introduce a piperidinone motif to modulate target binding or metabolic stability.

Piperidinone Library Synthesis

The piperidin-2-one scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds targeting enzymes, receptors, and ion channels. 2-(2-Oxopiperidin-1-yl)propanoic acid serves as a versatile starting material for the synthesis of focused libraries of piperidinone-containing molecules [1]. Its carboxylic acid group allows for straightforward amide coupling or esterification reactions, enabling the rapid exploration of chemical space around the piperidinone core. Given its moderate lipophilicity (XLogP3 = 0.1) and favorable TPSA (57.6 Ų), compounds derived from this building block are likely to exhibit balanced drug-like properties, making it a valuable asset for hit-to-lead optimization campaigns .

API Process Optimization & Route Scouting

For process chemists engaged in the scale-up of apixaban or related APIs, 2-(2-oxopiperidin-1-yl)propanoic acid represents a critical intermediate where purity and cost directly impact the overall manufacturing economics. Patented synthetic routes that avoid harsh Ullmann conditions have been developed to improve yield and reduce metal contamination, but these alternative routes still rely on the availability of high-purity piperidinone building blocks [1]. Procurement decisions should weigh the cost of the intermediate (e.g., $577.90 USD for 1g of 97% purity from Aladdin) against the projected overall yield and purity profile of the final API, with a preference for vendors offering batch-to-batch consistency and comprehensive analytical documentation (COA, SDS) .

Application
Selection Property
Validation Focus
Apixaban intermediate synthesis
High purity specification (≥95%) and vendor documentation
Coupling efficiency (Ullmann or alternative amidation) and impurity control
Penicillin analog development
Carboxylic acid handle for side-chain conjugation
β-lactam derivatization and structure-activity relationship (SAR) studies
Piperidinone library synthesis
Balanced lipophilicity and TPSA for lead-like properties
Amide coupling or esterification scope for library generation
API route scouting & scale-up
Lot-to-lot consistency and comprehensive COA/SDS
Reproducibility, yield optimization, and metal contamination limits

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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